4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide

Redox chemistry Synthetic intermediate Oxidation state control

4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide (CAS 63362-19-6; molecular formula C₁₁H₁₂N₂O₂S; MW 236.29 g/mol) is a heterocyclic compound featuring a 2,3-dihydroquinazoline core with a C-4 methyl substituent, an N-3 oxide functionality, and a methylsulfinyl (–S(O)CH₃) group at the 2-position methylene linker. The quinazoline-3-oxide scaffold is a privileged pharmacophore recognized for cardiotonic, bronchodilatory, and antitumor activities across multiple compound series.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 63362-19-6
Cat. No. B12687770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide
CAS63362-19-6
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC1=[N+](C(=NC2=CC=CC=C12)CS(=O)C)[O-]
InChIInChI=1S/C11H12N2O2S/c1-8-9-5-3-4-6-10(9)12-11(13(8)14)7-16(2)15/h3-6H,7H2,1-2H3
InChIKeyCNFYIHIULZSPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide (CAS 63362-19-6): Core Chemical Identity and Scaffold Context


4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide (CAS 63362-19-6; molecular formula C₁₁H₁₂N₂O₂S; MW 236.29 g/mol) is a heterocyclic compound featuring a 2,3-dihydroquinazoline core with a C-4 methyl substituent, an N-3 oxide functionality, and a methylsulfinyl (–S(O)CH₃) group at the 2-position methylene linker . The quinazoline-3-oxide scaffold is a privileged pharmacophore recognized for cardiotonic, bronchodilatory, and antitumor activities across multiple compound series [1]. Critically, the methylsulfinyl substituent introduces a chiral sulfur center and an intermediate oxidation state between the thioether (sulfide) and sulfone, endowing this compound with stereospecific metabolic handling and redox-dependent reactivity not shared by its closest structural analogs [2].

Why In-Class Quinazoline-3-Oxides Are Not Interchangeable with 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide


Generic substitution within the quinazoline-3-oxide family is precluded by three convergent structural factors that determine pharmacological behavior. First, the oxidation state at sulfur — sulfinyl (this compound) versus sulfonyl (CAS 6965-87-3) versus thioether (CAS 63362-28-7) — dictates both redox reactivity and metabolic stability [1]. Second, the chiral methylsulfinyl group is subject to stereospecific reduction by methionine sulfoxide reductase A (MsrA), which selectively reduces S-sulfoxide enantiomers while leaving R-sulfoxide forms intact; the sulfone analog is metabolically inert to this pathway [2]. Third, the C-4 methyl proton in quinazoline-3-oxides is highly acidic, enabling unique chemical derivatization (e.g., acetoxylation) unavailable to non-3-oxide or C-4 unsubstituted analogs [3]. These orthogonal differentiation axes — synthetic accessibility as an intermediate oxidation state, stereospecific metabolic processing, and scaffold reactivity — mean that swapping this compound for a structurally similar quinazoline derivative will alter both chemical handling and biological readout.

Quantitative Differentiation Evidence: 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide vs. Closest Analogs


Oxidation State at Sulfur: Sulfinyl vs. Sulfonyl Redox Potential and Synthetic Accessibility

The target compound occupies the intermediate sulfinyl oxidation state in the three-tier sulfur redox sequence: thioether (CAS 63362-28-7) → sulfinyl (CAS 63362-19-6, target) → sulfonyl (CAS 6965-87-3). Controlled oxidation of 2-(substituted thio)quinazolines with stoichiometric oxone proceeds chemo-selectively to the sulfone in 75–94% yield; the sulfinyl intermediate is isolable as a discrete species under milder conditions [1]. This establishes the target compound as both a synthetic precursor to the sulfone and a distinct chemical entity with different electronic properties. The sulfinyl group is polar (S=O dipole) and capable of hydrogen-bond acceptance, whereas the sulfone is more electron-withdrawing, and the thioether is hydrophobic and oxidizable. These differences directly impact chromatographic behavior, solubility, and biological target engagement .

Redox chemistry Synthetic intermediate Oxidation state control Quinazoline derivatization

Chiral Sulfoxide Center: Stereospecific Metabolic Reduction by MsrA vs. Inert Sulfone and Thioether Analogs

The methylsulfinyl group contains a chiral sulfur atom existing as R- and S-enantiomers. Lee et al. (2011) demonstrated that mammalian methionine sulfoxide reductase A (MsrA) selectively and efficiently reduces S-methylsulfinyl-containing compounds to the corresponding methylsulfide, whereas R-methylsulfinyl enantiomers are not efficiently reduced by any mammalian Msr enzyme [1]. This stereospecific reduction was confirmed across a broad panel of methylsulfinyl-containing drugs (mesoridazine, sulmazole, triclabendazole sulfoxide, DMSO, sulforaphane). In liver lysates from MsrA knockout mice, reduction of methylsulfinyl substrates was severely impaired, confirming MsrA as the dominant reductase [1]. The target compound's sulfonyl analog (CAS 6965-87-3) is not a substrate for MsrA because the sulfone cannot be reduced, and the thioether analog (CAS 63362-28-7) is the reduction product itself, not a substrate. This creates a unique metabolic liability/opportunity profile: the S-enantiomer of the target compound is predicted to undergo MsrA-mediated reduction in vivo to the thioether metabolite, while the R-enantiomer is predicted to persist longer, analogous to the differential metabolism of (S)- vs. (R)-sulindac [2].

Drug metabolism Stereospecific reduction Methionine sulfoxide reductase Prodrug design Enantiomer discrimination

C-4 Methyl Group Reactivity: Acidic Proton Enables Unique Derivatization Chemistry

The C-4 methyl group of quinazoline-3-oxides possesses a highly acidic proton, a feature documented across multiple derivatives. The Mphahlele review (2022) explicitly states that this acidic proton promotes acetoxylation to ester derivatives [1]. For example, 4-methyl-7-methoxy-2-phenylquinazoline 3-oxide undergoes C-4 methyl acetoxylation within 0.5 h [1]. In the target compound, the C-4 methyl is present alongside the 3-oxide, enabling this reactivity. The 2,3-dihydroquinazoline scaffold further provides an N–H at position 3 that is absent in fully aromatic quinazolines, offering an additional site for functionalization or hydrogen-bonding interactions. By contrast, the sulfide analog (CAS 63362-28-7) lacks the 3-oxide entirely, losing both the C-4 methyl acidification and the N-oxide polarity. The sulfone analog (CAS 6965-87-3) retains the 3-oxide but introduces a strongly electron-withdrawing sulfone at the 2-position that may electronically modulate the C-4 methyl reactivity compared to the sulfinyl form [2].

C–H functionalization Acetoxylation Quinazoline derivatization Scaffold reactivity

Class-Level Bronchodilator Selectivity: Quinazoline-3-Oxides vs. Theophylline

The Combs et al. (1990) study on quinazoline-3-oxides demonstrated that compounds containing a C-4 methyl group and a branched alkyl group at the 2-position achieved significant enhancement in pulmonary vs. cardiovascular selectivity compared to theophylline, the clinical standard bronchodilator [1]. The most active and selective compounds were characterized by a methyl group at the 4-position and medium-sized branched alkyl substituents at the 2-position [1]. The target compound, bearing both the C-4 methyl and a methylsulfinylmethyl group at position 2 (analogous to the 2-alkyl substituent in the Combs series), falls within the SAR space associated with pulmonary-selective bronchodilation. The US patent US4745118 further establishes that preferred cardiotonic and bronchodilating quinazoline-3-oxides are those where R₁ is C₁–C₃ alkyl and R₂ is methyl, with dimethoxy-substituted derivatives being especially effective at low dosage levels [2]. While direct bronchodilator IC₅₀ values for CAS 63362-19-6 have not been reported, the structural homology with the Combs lead series supports class-level inference of potential pulmonary selectivity.

Bronchodilation Pulmonary selectivity Leukotriene-mediated bronchoconstriction Theophylline comparator

Cytotoxic Activity of 1,2-Dihydroquinazoline N3-Oxides Under Hypoxic vs. Aerobic Conditions: Comparison to Tirapazamine

Mikiciuk-Olasik et al. (2004) evaluated a series of quinazoline and 1,2-dihydroquinazoline N3-oxide derivatives for cytotoxicity against human leukemia HL-60 cells under both hypoxic and aerobic conditions, using tirapazamine (a clinical hypoxia-selective cytotoxin) as the reference compound [1]. Compound 8 in their series demonstrated 5-fold higher toxicity under hypoxic conditions than in normal oxygen atmosphere, a hallmark of hypoxia-selective agents [1]. The 1,2-dihydroquinazoline N3-oxide scaffold — which is the core structure of the target compound — was present in multiple tested derivatives. The target compound (CAS 63362-19-6) shares the 1,2-dihydroquinazoline 3-oxide scaffold with a 2-sulfinylmethyl substituent, placing it within the same structural class as the hypoxia-responsive derivatives. While no direct IC₅₀ data are available for CAS 63362-19-6, the class-level evidence indicates that 1,2-dihydroquinazoline N3-oxides can exhibit hypoxia-selective cytotoxicity, a property not demonstrated for the corresponding sulfone or thioether analogs in the same study series.

Cytotoxicity Hypoxia-selective HL-60 leukemia Tirapazamine comparator Antitumor

High-Value Research and Procurement Application Scenarios for 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide


Synthetic Intermediate for 2-Methylsulfonyl-Quinazoline-3-Oxide Libraries via Controlled Oxidation

This compound serves as the isolable sulfinyl intermediate in the thioether → sulfinyl → sulfonyl oxidation sequence. Using stoichiometric oxone in THF/aqueous media, the sulfinyl group can be further oxidized to the sulfone in 75–94% yield, enabling access to diverse 2-sulfonyl-quinazoline-3-oxide derivatives for kinase inhibitor or PDE inhibitor screening libraries [4]. Procuring the sulfinyl intermediate rather than the terminal sulfone preserves synthetic flexibility for parallel library synthesis.

Chiral Probe for Investigating Stereospecific MsrA-Mediated Drug Metabolism

The chiral methylsulfinyl group makes this compound a candidate probe substrate for studying stereospecific reduction by methionine sulfoxide reductase A (MsrA). The S-enantiomer is predicted to undergo MsrA-dependent reduction, while the R-enantiomer is predicted to be resistant [4]. This stereochemical discrimination can be exploited to investigate MsrA activity in tissue lysates, to screen MsrA inhibitors, or to design enantiomer-specific prodrug strategies where metabolic activation is gated by MsrA expression levels in target tissues.

Scaffold for C-4 Methyl C–H Functionalization in Medicinal Chemistry Diversification

The C-4 methyl group benefits from acidification by the adjacent N-3 oxide, enabling acetoxylation and related C–H functionalization reactions [4]. This provides a late-stage diversification handle for generating ester, aryl, or other C-4 modified analogs without requiring de novo quinazoline synthesis. The 2,3-dihydro configuration further offers an N–H site for additional derivatization, making this compound a versatile starting point for focused library synthesis.

Hypoxia-Selective Antitumor Research Tool Based on 1,2-Dihydroquinazoline N3-Oxide Pharmacophore

The 1,2-dihydroquinazoline N3-oxide scaffold is associated with hypoxia-selective cytotoxicity, as demonstrated by Mikiciuk-Olasik et al. (2004), where related derivatives exhibited up to 5-fold greater toxicity under hypoxic versus aerobic conditions in HL-60 leukemia cells compared to tirapazamine [4]. The target compound can be deployed as a scaffold representative in tumor hypoxia assays to benchmark new hypoxia-selective agents or to explore SAR around the 2-sulfinylmethyl substituent in the context of the bioreductive antitumor mechanism.

Quote Request

Request a Quote for 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.